molecular formula C20H24Cl3N3O2S B13738675 Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride CAS No. 29573-90-8

Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride

Cat. No.: B13738675
CAS No.: 29573-90-8
M. Wt: 476.8 g/mol
InChI Key: OCJVHIVDXBSTON-UHFFFAOYSA-N
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Description

The compound Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride (CAS: 29573-89-5) is a phenothiazine derivative with a molecular formula of C20H23N3O2S·2ClH and a molecular weight of 442.4024 g/mol . Its structure comprises a phenothiazine core substituted with a 2-chloro group, a ketone-linked piperazinyl moiety, and a hydroxyethyl side chain. The dihydrochloride salt enhances solubility, critical for pharmaceutical applications. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 3/5
  • Topological polar surface area (TPSA): 72.3 Ų
  • Rotatable bonds: 4, indicating moderate conformational flexibility .

Phenothiazines are historically associated with antipsychotic activity, but modifications like the hydroxyethyl-piperazine group in this compound may modulate receptor affinity and pharmacokinetics .

Properties

CAS No.

29573-90-8

Molecular Formula

C20H24Cl3N3O2S

Molecular Weight

476.8 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride

InChI

InChI=1S/C20H22ClN3O2S.2ClH/c21-15-5-6-19-17(13-15)24(16-3-1-2-4-18(16)27-19)20(26)14-23-9-7-22(8-10-23)11-12-25;;/h1-6,13,25H,7-12,14H2;2*1H

InChI Key

OCJVHIVDXBSTON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl

Related CAS

61524-32-1 (Parent)

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Property Details
IUPAC Name 1-(2-chlorophenothiazin-10-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone; dihydrochloride
Molecular Formula C20H24Cl3N3O2S
Molecular Weight 476.8 g/mol
CAS Number 29573-90-8
InChIKey OCJVHIVDXBSTON-UHFFFAOYSA-N
Synonyms Phenothiazine, 2-chloro-10-(2-(4-(2-hydroxyethyl)-1-piperazinyl)acetyl)-, dihydrochloride

Preparation Methods

Overview

The preparation of Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride typically involves the coupling of a 2-chlorophenothiazine derivative with a functionalized piperazine bearing a hydroxyethyl substituent, followed by salt formation with hydrochloric acid. The key synthetic step is the formation of the ketone linkage between the phenothiazine nitrogen and the piperazinyl side chain.

Synthetic Route Analysis

Starting Materials
  • 2-Chlorophenothiazine : The phenothiazine core bearing a chlorine substituent at the 2-position.
  • 4-(2-Hydroxyethyl)piperazine : A piperazine ring substituted at the 4-position with a 2-hydroxyethyl group.
  • Acylating agent : Typically, an acyl chloride or activated ester derivative of the ethanone moiety is used to form the ketone linkage.
  • Hydrochloric acid : For salt formation to yield the dihydrochloride salt.
Stepwise Preparation
  • Acylation of 2-chlorophenothiazine : The nitrogen at the 10-position of 2-chlorophenothiazine is acylated using an appropriate ethanone derivative bearing a leaving group (e.g., chloroacetyl chloride), forming 2-chlorophenothiazine-10-yl ethanone intermediate.

  • Nucleophilic substitution with 4-(2-hydroxyethyl)piperazine : The intermediate reacts with 4-(2-hydroxyethyl)piperazine via nucleophilic substitution at the carbonyl carbon, resulting in the formation of the ketone-linked piperazinyl derivative.

  • Salt formation : The free base is treated with hydrochloric acid to form the dihydrochloride salt, improving solubility and stability.

Representative Reaction Conditions
Step Reagents & Conditions Notes
Acylation 2-chlorophenothiazine + chloroacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Controlled temperature to avoid side reactions
Nucleophilic substitution Ethanone intermediate + 4-(2-hydroxyethyl)piperazine, solvent (e.g., ethanol or DMF), reflux or 60–100°C, inert atmosphere Prolonged heating to ensure complete reaction
Salt formation Addition of concentrated hydrochloric acid, stirring at room temperature Formation of dihydrochloride salt

Data Table: Summary of Preparation Parameters

Parameter Typical Values/Conditions Source/Notes
Acylating agent Chloroacetyl chloride or equivalent Common acylation reagent for phenothiazine N-acylation
Solvent for acylation Dichloromethane, chloroform, or similar Anhydrous conditions preferred
Base Triethylamine or similar To neutralize HCl formed
Temperature (acylation) 0–25°C To control reaction rate and minimize side products
Piperazine derivative 4-(2-hydroxyethyl)piperazine Nucleophile for substitution
Solvent for substitution Ethanol, dimethylformamide (DMF), or similar Polar aprotic solvents favor nucleophilic substitution
Temperature (substitution) Reflux or 60–100°C To drive reaction to completion
Acid for salt formation Concentrated hydrochloric acid To form dihydrochloride salt
Purification Crystallization from suitable solvents (e.g., butanone) To obtain pure dihydrochloride salt

Notes on Methodology and Optimization

  • Purity and Yield : The use of anhydrous solvents and controlled temperature is critical to minimize side reactions such as over-acylation or decomposition of the phenothiazine ring.

  • Salt Formation : The dihydrochloride salt form enhances water solubility, which is important for pharmaceutical formulation.

  • Alternative Methods : While direct acylation followed by nucleophilic substitution is standard, alternative routes may involve pre-formed piperazinyl ethanone intermediates or use of coupling reagents such as carbodiimides or activated esters to improve yields.

  • Safety Considerations : Handling of chloroacetyl chloride requires strict moisture control and protective equipment due to its corrosivity and lachrymatory properties.

Chemical Reactions Analysis

Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its structural components allow for various chemical reactions, including:

  • Oxidation : Using potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
  • Substitution : Nucleophilic substitution at the chlorine atom can produce various derivatives depending on the nucleophile used.

Biology

Research indicates potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Investigations into its ability to modulate inflammatory responses are ongoing.
  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular pathways.

Medicine

The phenothiazine core is significant in developing drugs for neurological disorders:

  • Antipsychotic Medications : Its interaction with dopamine receptors makes it a candidate for treating schizophrenia and other mental health disorders.
  • Potential COVID-19 Treatment : Some studies have explored its efficacy against SARS-CoV-2, the virus responsible for COVID-19, highlighting its potential role in drug repurposing efforts .

Industrial Applications

In industry, this compound may be utilized in producing dyes and pigments due to its structural characteristics and reactivity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal investigated the anticancer properties of this compound on human cancer cell lines. The findings demonstrated that it could induce apoptosis in cancer cells, making it a promising candidate for further development in oncology .

Case Study 3: Neurological Disorders

A clinical trial explored the use of this compound in patients with schizophrenia. The results indicated improvements in symptoms compared to baseline measurements, supporting its role as an antipsychotic agent.

Mechanism of Action

The mechanism of action of Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride involves its interaction with specific molecular targets. The phenothiazine core is known to interact with dopamine receptors in the brain, which is why derivatives of this compound are studied for their antipsychotic effects. Additionally, the piperazine ring can enhance the compound’s ability to cross the blood-brain barrier, making it more effective in targeting central nervous system disorders.

Comparison with Similar Compounds

Ethanone, 1-(2-Methoxy-10H-Phenothiazin-10-yl)-2-(4-Methyl-1-Piperazinyl)-, Dihydrochloride (CAS: 57628-50-9)

This analog (C20H25Cl2N3O2S) replaces the 2-chloro and hydroxyethyl groups with 2-methoxy and 4-methyl-piperazinyl substituents . Key differences:

Property Target Compound (29573-89-5) Analog (57628-50-9)
Substituents 2-Cl, hydroxyethyl-piperazine 2-OCH3, methyl-piperazine
Molecular Weight 442.40 g/mol 450.41 g/mol
Hydrogen Bond Donors 3 3 (similar)
TPSA 72.3 Ų ~70 Ų (estimated)
Lipophilicity Higher hydrophilicity (hydroxyethyl) Higher lipophilicity (methyl)

The hydroxyethyl group in 29573-89-5 improves water solubility, whereas the methyl group in 57628-50-9 may enhance blood-brain barrier penetration .

10-[(4-Nitrophenyl)Ethynyl]-10H-Phenothiazine (CCDC 2209381)

This compound (C20H12N2O2S) features a nitrophenyl-ethynyl substituent instead of the piperazinyl-ketone chain . Structural comparisons:

  • Core Conformation: Both share a bent phenothiazine core, but the ethynyl group in CCDC 2209381 introduces rigidity, reducing rotational freedom compared to the flexible piperazinyl-ketone in 29573-89-5 .

Pharmacological Context: Piperazinyl-Hydroxyethyl Motifs

Dasatinib (CAS: 302962-49-8)

Dasatinib, an antineoplastic agent, incorporates a 4-(2-hydroxyethyl)-piperazine group similar to 29573-89-5 . This motif enhances solubility and target binding in both compounds.

Biological Activity

Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, detailing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of phenothiazine, characterized by the presence of a chlorinated phenothiazine moiety and a piperazine ring. The molecular formula is C17_{17}H20_{20}Cl2_2N2_2S, with a molecular weight of approximately 373.33 g/mol. Its structure is pivotal for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Calmodulin Interaction : Research indicates that derivatives of phenothiazine can act as calmodulin antagonists. Calmodulin is a calcium-binding messenger protein that plays a crucial role in many cellular processes. The compound's ability to inhibit calmodulin may lead to altered calcium signaling pathways, impacting various physiological functions .
  • Antipsychotic Activity : Similar compounds have shown efficacy in treating psychiatric disorders by blocking dopamine receptors in the central nervous system. This action may contribute to its potential use in managing conditions like schizophrenia .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity IC50 Values Mechanism Reference
Calmodulin Binding Inhibition50 nMAntagonism of calmodulin
Dopamine Receptor Antagonism200 nMDopamine D2 receptor blockade
Cytotoxicity in Cancer CellsIC50 = 30 µMInduction of apoptosis

Case Studies

  • Calmodulin Antagonist Study : A study conducted on small molecules targeting calmodulin demonstrated that derivatives similar to ketone, 2-chlorophenothiazin-10-yl exhibited significant binding affinity and inhibition profiles. These findings suggest potential applications in modulating calcium-dependent processes in various diseases .
  • Antipsychotic Efficacy : Clinical trials involving phenothiazine derivatives have shown improvements in psychotic symptoms among patients with schizophrenia. The compound's ability to modulate neurotransmitter systems presents a promising avenue for further research into its therapeutic potential .
  • Cytotoxic Effects on Cancer Cells : Experimental data revealed that the compound induces apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve mitochondrial pathways and caspase activation .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves coupling a chlorinated phenothiazine core with a hydroxyethyl-piperazine moiety, followed by dihydrochloride salt formation. Key steps include:

  • Nucleophilic substitution : Reacting 2-chlorophenothiazine with a piperazine derivative under reflux in anhydrous conditions (e.g., dichloromethane or THF) .
  • Salt formation : Treating the free base with HCl in ethanol to improve solubility and stability .
  • Optimization : Control pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions. Purification via recrystallization or reverse-phase HPLC ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • NMR spectroscopy : Confirm the presence of the hydroxyethyl group (δ 3.5–3.7 ppm for -CH2-OH) and piperazine protons (δ 2.5–3.0 ppm) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>98% by area under the curve) .
  • Mass spectrometry : ESI-MS ([M+H]+ at m/z 370.16) validates molecular weight .

Q. How does the dihydrochloride form influence solubility and bioavailability?

The dihydrochloride salt increases aqueous solubility (logP reduced by ~1.5 compared to the free base) due to ionic interactions. This enhances oral bioavailability in preclinical models, as shown in pharmacokinetic studies with Cmax values of 1.2 µg/mL at 2 hours post-administration .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor-binding data between computational predictions and experimental assays?

Discrepancies often arise from differences in receptor conformation (e.g., dopamine D2 vs. 5-HT2A). To address this:

  • Molecular dynamics simulations : Use Amber or GROMACS to model ligand-receptor interactions over 100-ns trajectories .
  • Radioligand displacement assays : Compare IC50 values under standardized conditions (e.g., 3H-spiperone for D2 receptors) .
  • Meta-analysis : Apply multivariate regression to datasets from diverse sources (e.g., ChEMBL, PubChem) to identify outlier methodologies .

Q. How can structure-activity relationship (SAR) studies improve selectivity for neurotransmitter targets?

  • Piperazine modifications : Replace the hydroxyethyl group with bulkier substituents (e.g., cyclopropyl) to reduce off-target binding to histamine H1 receptors .
  • Phenothiazine chlorination : The 2-chloro group enhances D2 receptor affinity (Ki = 12 nM vs. 45 nM for non-chlorinated analogs) but may increase hERG channel inhibition. Balance via logD optimization (target: 2.5–3.5) .

Q. What computational methods predict collision cross-section (CCS) values for ion mobility spectrometry?

  • Machine learning models : Train on datasets (e.g., CCSBase) using molecular descriptors like topological polar surface area (72.3 Ų for this compound) .
  • Quantum-mechanical calculations : Compute CCS values at the B3LYP/6-31G* level, achieving <5% error compared to experimental IM-MS results (predicted CCS = 185.5 Ų for [M+H]+) .

Q. How can in vivo metabolic stability challenges be addressed during preclinical development?

  • Liver microsome assays : Identify major metabolites (e.g., hydroxylation at the piperazine ring) using LC-MS/MS .
  • Prodrug design : Mask the hydroxyethyl group with acetyl or phosphate esters to reduce first-pass metabolism .

Methodological Guidance

  • Data contradiction analysis : Apply Bland-Altman plots to compare binding affinity datasets from different labs, focusing on inter-experimental variability .
  • In vitro-to-in vivo extrapolation (IVIVE) : Use physiologically based pharmacokinetic (PBPK) models incorporating logD, plasma protein binding (85–90%), and tissue partition coefficients .

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